molecular formula C11H14N2 B13059392 3-(Piperidin-4-ylidenemethyl)pyridine

3-(Piperidin-4-ylidenemethyl)pyridine

Cat. No.: B13059392
M. Wt: 174.24 g/mol
InChI Key: FRNVSEUBIIJSNS-UHFFFAOYSA-N
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Description

3-(Piperidin-4-ylidenemethyl)pyridine is a heterocyclic compound that features both a pyridine ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-ylidenemethyl)pyridine typically involves the condensation of pyridine derivatives with piperidine derivatives under specific reaction conditions. One common method involves the use of a base to facilitate the condensation reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-ylidenemethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

3-(Piperidin-4-ylidenemethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-ylidenemethyl)pyridine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of lysine-specific demethylase 1 (LSD1), a key enzyme involved in gene expression regulation. This inhibition can lead to changes in histone methylation patterns, affecting gene expression and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo a variety of chemical reactions and its potential as a therapeutic agent make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

3-(piperidin-4-ylidenemethyl)pyridine

InChI

InChI=1S/C11H14N2/c1-2-11(9-13-5-1)8-10-3-6-12-7-4-10/h1-2,5,8-9,12H,3-4,6-7H2

InChI Key

FRNVSEUBIIJSNS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1=CC2=CN=CC=C2

Origin of Product

United States

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